Carpipramine-d10 Dihydrochloride chemical structure and properties
Carpipramine-d10 Dihydrochloride chemical structure and properties
An In-depth Technical Guide to Carpipramine-d10 Dihydrochloride: Chemical Structure, Properties, and Experimental Analysis
Introduction
Carpipramine-d10 Dihydrochloride is the deuterated form of Carpipramine Dihydrochloride, an atypical antipsychotic medication. Due to the substitution of ten hydrogen atoms with deuterium, Carpipramine-d10 Dihydrochloride serves as an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry. Carpipramine itself is a tricyclic antipsychotic utilized in the treatment of schizophrenia and anxiety in several countries.[1] Structurally, it shares features with both imipramine-like tricyclic compounds and butyrophenones like haloperidol.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and detailed experimental protocols relevant to Carpipramine-d10 Dihydrochloride and its non-deuterated counterpart, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical structure of Carpipramine is characterized by a dibenzazepine core linked to a piperidinopiperidine carboxamide side chain. The "-d10" designation in Carpipramine-d10 Dihydrochloride indicates that ten hydrogen atoms on the piperidine rings have been replaced by deuterium atoms. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical or pharmacological properties, making it an ideal internal standard for bioanalytical assays.
Physicochemical Properties
The following tables summarize the key chemical and physical properties of Carpipramine-d10 Dihydrochloride and its non-deuterated form, Carpipramine Dihydrochloride. Discrepancies in the reported molecular weight for the non-deuterated form may be attributed to different hydration states (anhydrous vs. monohydrate).
Table 1: Properties of Carpipramine-d10 Dihydrochloride
| Property | Value |
| Analyte Name | Carpipramine-d10 Dihydrochloride |
| Molecular Formula | C₂₈H₂₈D₁₀N₄O·2HCl |
| Molecular Weight | 529.62 |
| Accurate Mass | 528.33 |
| Unlabelled CAS Number | 7075-03-8 |
Table 2: Properties of Carpipramine Dihydrochloride
| Property | Value |
| Synonyms | Carbadipimidine, Prazinil, PZ-1511 |
| CAS Number | 7075-03-8 |
| Molecular Formula | C₂₈H₃₈N₄O·2HCl (Anhydrous) / C₂₈H₄₂Cl₂N₄O₂ (Monohydrate) |
| Molecular Weight | 519.55 (Anhydrous) / 537.57 (Monohydrate) |
| IUPAC Name | 1'-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-[1,4'-bipiperidine]-4'-carboxamide dihydrochloride |
| Appearance | Solid |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[2] |
Pharmacology and Mechanism of Action
Carpipramine is classified as an atypical antipsychotic and exerts its therapeutic effects through a multi-receptor antagonist profile. Its primary mechanism of action is the blockade of dopamine D₂ and D₃ receptors in the brain.[3] It also exhibits affinity for α₁- and α₂-adrenergic receptors.[3] The antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia.
Receptor Binding Profile
Table 3: Receptor Binding Affinities (Ki, nM) for Cariprazine
| Receptor | Ki (nM) |
| Dopamine D₂ | 0.49 |
| Dopamine D₃ | 0.085 |
| Serotonin 5-HT₁ₐ | 2.6 |
| Serotonin 5-HT₂ₐ | 18.8 |
| Serotonin 5-HT₂ₑ | 0.58 |
| Histamine H₁ | 23.4 |
| Adrenergic α₁ₐ | 132 |
Note: Data presented is for Cariprazine and is intended to be illustrative of the receptor binding profile of a D₂/D₃ antagonist.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following section provides protocols for a dopamine D₂ receptor binding assay, a rodent pharmacokinetic study, and an LC-MS/MS quantification method for Carpipramine in plasma.
Dopamine D₂ Receptor Binding Assay using [³H]-Spiperone
This protocol describes an in vitro competitive radioligand binding assay to determine the affinity of a test compound (e.g., Carpipramine) for the dopamine D₂ receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D₂ receptors.
-
[³H]-Spiperone (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[4]
-
Non-specific binding control: (+)-Butaclamol (2µM).[4]
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membranes from HEK293-hD₂ cells as per standard laboratory protocols.[5]
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Incubation: Incubate the plate for 1 hour at 30°C on a temperature-controlled shaker.[4]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Spiperone). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Rodent Pharmacokinetic Study
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of Carpipramine in rats or mice.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Carpipramine formulation for intravenous (IV) and oral (PO) administration.
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
-80°C freezer for sample storage.
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals for at least one week before the study. Randomly assign animals to different treatment groups (e.g., IV and PO administration) and time points for sample collection.[6]
-
Drug Administration:
-
IV Group: Administer a single dose of Carpipramine via tail vein injection.
-
PO Group: Administer a single dose of Carpipramine via oral gavage.
-
-
Blood Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes), collect blood samples from each animal via a suitable method (e.g., tail vein, retro-orbital sinus).[7]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000g for 10 minutes) to separate the plasma.[6]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[6]
-
Tissue Collection (Optional): At the end of the study, animals can be euthanized, and various tissues (e.g., brain, liver, kidney) can be collected to assess drug distribution.[6]
-
Data Analysis: Analyze the plasma samples for Carpipramine concentration using a validated analytical method (e.g., LC-MS/MS). Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
LC-MS/MS Quantification of Carpipramine in Plasma
This protocol describes a method for the quantitative analysis of Carpipramine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Carpipramine-d10 Dihydrochloride as the internal standard.
Materials:
-
Plasma samples from the pharmacokinetic study.
-
Carpipramine-d10 Dihydrochloride (Internal Standard, IS).
-
Acetonitrile (for protein precipitation).
-
UPLC-MS/MS system.
-
Analytical column (e.g., C18 column).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS solution (Carpipramine-d10).[8]
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 5 minutes.[8]
-
Centrifuge at 15,000 rpm for 8 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.[9]
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto the UPLC system. Use a suitable gradient elution with a mobile phase consisting of, for example, ammonium formate buffer and an organic solvent like methanol or acetonitrile to achieve chromatographic separation on a C18 column.
-
Mass Spectrometry: Detect Carpipramine and the IS using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Monitor specific precursor-to-product ion transitions for both the analyte and the IS.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte in prepared standards. Determine the concentration of Carpipramine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Visualization
Carpipramine's primary mechanism of action involves the antagonism of presynaptic and postsynaptic dopamine D₂ and D₃ receptors. The following diagram, generated using the DOT language for Graphviz, illustrates the proposed signaling pathway.
Caption: Proposed mechanism of Carpipramine action in a dopaminergic synapse.
The diagram illustrates that by blocking the presynaptic D₃ autoreceptors, Carpipramine can increase the release of dopamine into the synaptic cleft. Concurrently, by antagonizing the postsynaptic D₂ receptors, it inhibits downstream signaling pathways, such as the adenylyl cyclase/cAMP pathway, and modulates ion channel activity.[10][11] This dual action contributes to its antipsychotic effects.
Conclusion
Carpipramine-d10 Dihydrochloride is a critical tool for the precise quantification of Carpipramine in biological matrices, facilitating essential pharmacokinetic and drug metabolism research. The parent compound, Carpipramine, is an effective atypical antipsychotic with a complex pharmacology centered on the antagonism of dopamine D₂ and D₃ receptors. The in-depth understanding of its chemical properties, receptor binding profile, and the application of robust experimental protocols are fundamental for ongoing research and the development of novel therapeutics for psychiatric disorders. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working in this field.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Striatal dopamine D2/D3 receptor regulation of human reward processing and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
